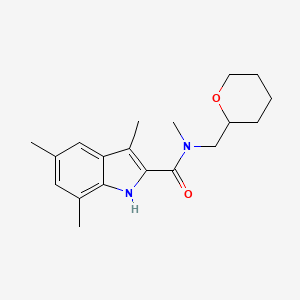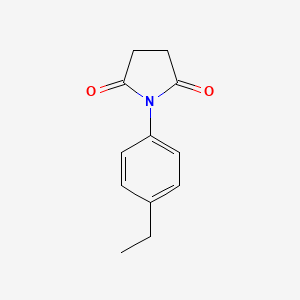
5-bromo-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves catalyst-free, multicomponent reactions, utilizing conditions that are considered green, indicating an environmental preference in the methodology. For example, a study by Ibberson et al. (2023) developed an efficient synthesis of pyrimidine-2,4(1H,3H)-dione derivatives using aqueous ethanol, showcasing the synthesis's green credentials through superior yield and simplicity in product purification (Ibberson et al., 2023).
Molecular Structure Analysis
Molecular structure determination of similar compounds is typically achieved through spectroscopic methods and sometimes complemented by X-ray crystallography, as demonstrated by Barakat et al. (2016), who confirmed the molecular structure of a pyrimidine derivative through these techniques (Barakat et al., 2016).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives can include regioselective displacement reactions, as found in the study by Doulah et al. (2014), where bromo and chloro substitutions on a pyrimidine ring reacted with ammonia and secondary amines to form aminopyrimidines, revealing insights into the chemical behavior of such molecules (Doulah et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and photophysical behavior, can be significantly altered by substituting hydrogen atoms in the methyl group with halogens, as observed in brominated bi-indene derivatives, suggesting that similar substitutions in the requested compound might lead to interesting physical property variations (Chen et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives
Research by Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the utility of 5-bromo-2,4-dichloro-6-methylpyrimidine, a closely related compound, in synthesizing new thiazolo[4,5-d] pyrimidine derivatives. These derivatives have potential applications in developing novel pharmaceuticals and materials due to their unique chemical properties (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Development of Antitumor and Antiviral Agents
Kinoshita and Ohishi (1994) explored the preparation of 6-formylpyrimidinedione derivatives from compounds including 5-bromo-1,3-dimethylpyrimidine. These derivatives serve as key intermediates in synthesizing carbon-carbon substituted compounds, expected to possess antitumor and antiviral properties (Kinoshita & Ohishi, 1994).
Novel Cascade Reaction Sequences
A study by Gao et al. (2007) highlighted the reaction of α-bromo ketones with 6-amino-2-methylpyrimidin-4(3H)-one under specific conditions, leading to the formation of novel 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones. These compounds could be hydrolyzed to yield acrylic acid derivatives, offering a new pathway for creating small molecules with potential biological activities (Gao et al., 2007).
Microwave-Assisted Synthesis
Verbitskiy et al. (2013) conducted research on microwave-assisted palladium-catalyzed reactions involving 5-bromopyrimidine. This study revealed new methods for synthesizing 5-(het)aryl substituted pyrimidines, showcasing the compound's role in facilitating efficient and novel synthetic routes for complex molecules (Verbitskiy et al., 2013).
Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines
Rahimizadeh et al. (2011) evaluated the antibacterial properties of thiazolo[4,5-d]pyrimidines synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine. Their findings suggest the potential for these compounds to serve as bases for developing new antibacterial agents, illustrating the broader implications of research involving 5-bromo-6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione derivatives (Rahimizadeh et al., 2011).
Safety and Hazards
Safety information for this compound includes a number of precautionary statements. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It is also recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection . More specific hazard statements or signal words are not provided in the available sources .
Eigenschaften
IUPAC Name |
5-bromo-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2S/c1-5-3-7(13-9(12-5)18-2)15-4-6(11)8(16)14-10(15)17/h3-4H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPJTIJHUKBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2C=C(C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)
![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)


![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)
![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)